molecular formula C10H6ClN5 B15356919 4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile

4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile

Cat. No.: B15356919
M. Wt: 231.64 g/mol
InChI Key: CHKFMKBFNPZSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile is a chemical compound belonging to the class of triazine derivatives. Triazines are nitrogen-containing heterocycles that have found applications in various fields such as agriculture, medicine, and materials science. This compound, in particular, has garnered attention due to its potential biological and chemical properties.

Properties

Molecular Formula

C10H6ClN5

Molecular Weight

231.64 g/mol

IUPAC Name

4-[(4-chloro-1,3,5-triazin-2-yl)amino]benzonitrile

InChI

InChI=1S/C10H6ClN5/c11-9-13-6-14-10(16-9)15-8-3-1-7(5-12)2-4-8/h1-4,6H,(H,13,14,15,16)

InChI Key

CHKFMKBFNPZSAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile typically involves the reaction of 4-chloro-1,3,5-triazin-2-yl with an appropriate amine under controlled conditions. One common method is the nucleophilic substitution reaction where the amine group attacks the electrophilic carbon of the triazine ring.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form amines.

  • Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: 4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzoic acid.

  • Reduction: 4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzylamine.

  • Substitution: 4-[(4-Hydroxy-1,3,5-triazin-2-yl)amino]benzonitrile.

Scientific Research Applications

Chemistry: In chemistry, 4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various chemical reactions.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its derivatives have been investigated for their antimicrobial and antiviral properties.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in the treatment of certain cancers and infectious diseases.

Industry: In the industrial sector, 4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile is used in the production of agrochemicals, such as herbicides and insecticides. Its ability to disrupt biological processes in pests makes it a valuable component in crop protection.

Mechanism of Action

The mechanism by which 4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological processes. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 4-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)amino]benzonitrile

  • 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile

  • 4-[(4-Hydroxy-1,3,5-triazin-2-yl)amino]benzonitrile

Uniqueness: 4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile stands out due to its specific reactivity and potential applications. Its chlorine atom provides unique chemical properties that are not present in other triazine derivatives, making it a valuable compound in various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.